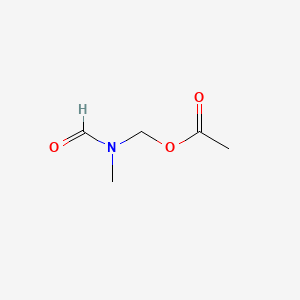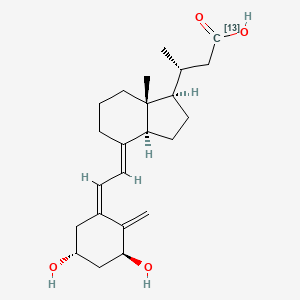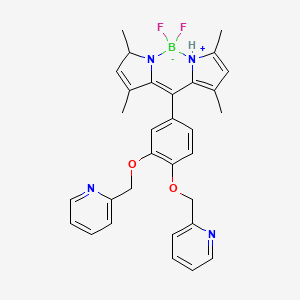
H-Gly-Arg-NH₂ 2 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-Arg-NH₂ 2 HCl, also known as Glycyl-L-arginine hydrochloride, is an amino acid derivative used in scientific research and laboratory experiments. It is a white, crystalline, water-soluble powder with a molecular weight of 347.9 g/mol. H-Gly-Arg-NH₂ 2 HCl is a zwitterionic compound, meaning it has both a positive and a negative charge. It is commonly used in biochemistry and molecular biology as a substrate and a reagent, and is also used in the synthesis of peptides.
Wissenschaftliche Forschungsanwendungen
H-Gly-Arg-NH₂ 2 HCl is used in scientific research as a substrate for the synthesis of peptides, as a reagent in the synthesis of peptides and proteins, and as a substrate for enzyme assays. It is also used in the synthesis of inhibitors of proteases, and in the study of peptide-protein interactions.
Wirkmechanismus
H-Gly-Arg-NH₂ 2 HCl is a zwitterionic compound, meaning it has both a positive and a negative charge. This allows it to interact with other molecules in biological systems, and it can act as an inhibitor of proteases. It can also act as a substrate for the synthesis of peptides, and it can interact with proteins to form complexes.
Biochemical and Physiological Effects
H-Gly-Arg-NH₂ 2 HCl has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the action of proteases, which are enzymes that break down proteins. It has also been shown to interact with proteins to form complexes, and it can act as a substrate for the synthesis of peptides.
Vorteile Und Einschränkungen Für Laborexperimente
H-Gly-Arg-NH₂ 2 HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It also has a high solubility in water, which makes it easy to use in aqueous solutions. However, it is not very stable, and it can degrade over time.
Zukünftige Richtungen
H-Gly-Arg-NH₂ 2 HCl has potential for use in a variety of scientific research applications. It could be used to study the structure and function of proteins, as well as to synthesize inhibitors of proteases. It could also be used to study peptide-protein interactions, and to synthesize peptides for use in drug design. Additionally, it could be used to study the role of zwitterionic compounds in biological systems.
Synthesemethoden
H-Gly-Arg-NH₂ 2 HCl is synthesized by the reaction of L-arginine and glycine in the presence of hydrochloric acid. The reaction is carried out at room temperature and requires a stoichiometric amount of HCl. The reaction is complete after 10 minutes, and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6O2.2ClH/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12;;/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKZZVYAPGQQL-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)







